2-Amino-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-Amino-1,3-benzothiazole-6-sulfonamide is a useful research compound. Its molecular formula is C7H7N3O2S2 and its molecular weight is 229.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Transformation
2-Amino-1,3-benzothiazole-6-sulfonamide undergoes complete metabolism in several animals, forming urinary metabolites like benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. This metabolic process involves the replacement of the sulfonamide by glutathione, leading to various intermediate and end products (Colucci & Buyske, 1965).
Chemical Reactivity
Benzothiazole-2-sulfonamides, including this compound, react with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction can be utilized as a deprotection method for cleavage of benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).
Inhibition Studies
A series of benzo[d]thiazole-5- and 6-sulfonamides, including this compound, has been synthesized and studied for the inhibition of human carbonic anhydrase isoforms. This research found that these compounds are effective inhibitors of these isoforms, with potential therapeutic applications (Abdoli et al., 2017).
Structural and Theoretical Studies
The compound's structural properties have been extensively studied, including the sulfonation intermediate and final product forms. These studies provide insights into the molecular structure and potential interactions (Kruszyński & Trzesowska-Kruszynska, 2009).
Antimicrobial and Drug Likeness Analysis
This compound derivatives have been synthesized and analyzed for antimicrobial activities, drug likeness, and density functional theory (DFT) analysis. These studies are essential for understanding the therapeutic potential of these compounds (Hassan et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives, including those with this compound, have been investigated for their effectiveness as corrosion inhibitors for carbon steel. This application is significant in industrial settings to prevent material degradation (Hu et al., 2016).
Anticonvulsant Activity
Compounds derived from this compound have been synthesized and evaluated for their anticonvulsant potential. This demonstrates the potential therapeutic application of these compounds in treating seizures and related disorders (Khokra et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been evaluated for their antibacterial activity as dna gyraseb inhibitors .
Mode of Action
Due to the presence of both exo and endo nitrogen atoms forming the amidine–n=c–nh2 motif, 2-aminobenzothiazoles can enter the reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment being involved in giving various heterocycles with fused rings .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .
Action Environment
It is known that the compound should be stored at room temperature .
Safety and Hazards
Future Directions
The future directions of 2-Amino-1,3-benzothiazole-6-sulfonamide research could involve the development of novel antibacterial molecules based on the benzothiazole moiety . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Amino-1,3-benzothiazole-6-sulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJUKQLMOOVGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352715 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18101-58-1 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.